![molecular formula C22H20FN5OS B2503515 N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-31-8](/img/structure/B2503515.png)

N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis and Pharmacological Evaluation

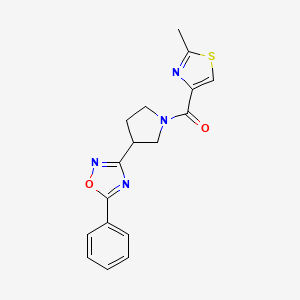

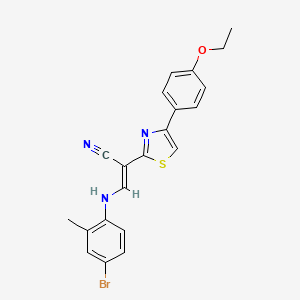

The study described in the first paper involves the synthesis of a new series of thiazolo-triazolo-pyridine derivatives with potential antibacterial and antifungal properties. The compounds were synthesized and characterized using various analytical techniques such as IR, 1H NMR, LC–MS mass, and elemental analysis. The biological activity of these compounds was tested against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results indicated that the synthesized compounds exhibited significant antimicrobial activity, with some compounds showing particularly good efficacy .

Molecular Structure Analysis

Although the specific compound "N-(2-(6-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide" is not directly mentioned, the molecular structure analysis of related compounds in the first paper suggests that the thiazolo-triazolo-pyridine core is a crucial pharmacophore. The presence of various substituents on this core structure, as characterized by the analytical techniques, plays a significant role in the antimicrobial activity of these compounds .

Chemical Reactions Analysis

The synthesis of the compounds in the first paper likely involves multiple steps, including the formation of the thiazolo-triazolo-pyridine core, followed by the introduction of substituents through reactions such as nucleophilic substitution. The specific chemical reactions and conditions used to synthesize these compounds are critical for obtaining the desired pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, such as solubility, stability, and reactivity, would be influenced by their molecular structure. The presence of different functional groups, like the isocyano and substituted phenyl groups, would affect these properties and, consequently, the compounds' pharmacokinetics and pharmacodynamics .

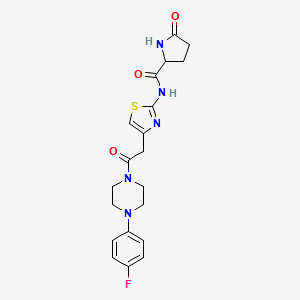

Synthesis and Biological Evaluation of Nucleoside Transport Inhibitors

The second paper focuses on the synthesis of nucleoside analogs with imidazo- and triazolo-pyridazine ring systems, evaluated as inhibitors of nucleoside transport into human erythrocytes. The synthesis involved acetylating the ribofuranosyl moiety and then introducing the pyridazine ring. The resulting compounds were less active than known potent inhibitors, but they still managed to inhibit adenosine transport, indicating their potential as nucleoside transport inhibitors .

Case Studies and Relevance

While no specific case studies are mentioned in the provided papers, the pharmacological evaluation of the synthesized compounds against various microorganisms can be considered a case study of their potential as antimicrobial agents. The second paper's evaluation of nucleoside transport inhibition can be seen as a case study in the search for new therapeutic agents targeting nucleoside transport processes .

Applications De Recherche Scientifique

Synthesis and Antiproliferative Activity

The compound is part of a broader class of [1,2,4]triazolo[4,3-b]pyridazine derivatives that have been synthesized and evaluated for their potential antiproliferative activities. A study demonstrated that these compounds, when modified, can inhibit the proliferation of endothelial and tumor cells. This modification of the basic structure has shown promising results in cancer research, emphasizing the potential of such derivatives in therapeutic applications (Ilić et al., 2011).

Heterocyclic Compound Synthesis

Research into heterocyclic compounds, which include [1,2,4]triazolo[4,3-b]pyridazine derivatives, has revealed significant pharmaceutical importance. These compounds have been synthesized and studied for various biological activities. The versatility in their synthesis process allows for the creation of a wide range of derivatives, potentially leading to new therapeutic agents (Sallam et al., 2021).

Antioxidant Ability

Some derivatives have been synthesized and evaluated for their antioxidant abilities. In certain studies, these compounds exhibited significant antioxidant capabilities, highlighting their potential in combating oxidative stress-related diseases. This research opens up new avenues for the development of antioxidants that could play a crucial role in managing conditions associated with oxidative damage (Shakir et al., 2017).

Mécanisme D'action

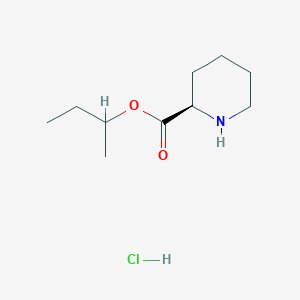

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been found to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their inhibition can lead to antiproliferative effects .

Mode of Action

It’s suggested that similar compounds can bind to their target proteins, such as c-met and vegfr-2, inhibiting their activity . This interaction can lead to changes in cellular processes, such as cell growth and division .

Biochemical Pathways

Compounds with similar structures have been found to inhibit the expression of c-met and vegfr-2 . These proteins are involved in various cellular pathways, including cell proliferation, survival, and angiogenesis .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which can impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit antiproliferative activities against various cancer cell lines . They can inhibit cell growth in a dose-dependent manner and induce apoptosis .

Propriétés

IUPAC Name |

N-[2-[6-[(2-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20FN5OS/c1-15-6-8-16(9-7-15)22(29)24-13-12-20-26-25-19-10-11-21(27-28(19)20)30-14-17-4-2-3-5-18(17)23/h2-11H,12-14H2,1H3,(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAJOTWWKHZJQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20FN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2R,3R)-2-(2-methylpyrazol-3-yl)-6-oxopiperidin-3-yl]propanamide](/img/structure/B2503433.png)

![N-(2-furylmethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2503440.png)

![8-(Azepan-1-yl)-7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2503441.png)

![[3-(4-Chlorophenyl)-4-oxochromen-7-yl] 2-methylpropanoate](/img/structure/B2503449.png)

![2,2-Dichloro-N-[(E)-2-(4-fluorophenyl)ethenyl]sulfonylcyclopropane-1-carboxamide](/img/structure/B2503451.png)

![N,N-diethyl-2-[3-(2-indolin-1-yl-2-keto-acetyl)indol-1-yl]acetamide](/img/structure/B2503452.png)

![(2-Chlorophenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503453.png)